3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid 3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 133992-79-7
VCID: VC21364254
InChI: InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F
Molecular Formula: C13H12F3NO3
Molecular Weight: 287.23 g/mol

3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid

CAS No.: 133992-79-7

Cat. No.: VC21364254

Molecular Formula: C13H12F3NO3

Molecular Weight: 287.23 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid - 133992-79-7

Specification

CAS No. 133992-79-7
Molecular Formula C13H12F3NO3
Molecular Weight 287.23 g/mol
IUPAC Name 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Standard InChI InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)
Standard InChI Key MLIIENMBDGAIEZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid is a complex organic compound derived from phenylalanine with a trifluorinated oxobut-1-enyl modification. The compound features a specific stereochemistry, with the (2S) configuration being the predominant form studied in research contexts. This stereochemistry is significant as it likely influences the biological activity and interactions of the molecule with various biological targets. The structural arrangement consists of a phenyl ring connected to a modified amino acid backbone featuring the distinctive trifluoromethyl group.

Nomenclature and Identification

The compound is known by several names in scientific literature and chemical databases, reflecting different naming conventions and stereochemical designations:

ParameterInformation
Primary Name3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid
Stereochemical Designation(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid
CAS Registry Numbers133992-79-7 , 1955474-48-2
Additional Database IDsZINC19229858, EN300-87482
Molecular FormulaC13H12F3NO3
Molecular Weight287.23 g/mol

The existence of multiple CAS numbers in the literature suggests possible variations in stereochemistry or registration processes for this compound. This discrepancy highlights the importance of precise identification when working with or researching this molecule.

Physicochemical Properties

The compound possesses several key physicochemical properties that are relevant to its behavior in biological systems and its potential applications in drug discovery:

PropertyValueSource
Molecular Weight287.23 g/mol
Exact Mass287.07692773 g/mol
XLogP33.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6
Topological Polar Surface Area66.4 Ų
Heavy Atom Count20
Complexity374
Defined Atom Stereocenter Count1
Defined Bond Stereocenter Count1

These properties suggest that the compound has moderate lipophilicity (XLogP3 of 3.4), which is often considered desirable for membrane permeability in drug candidates. The presence of both hydrogen bond donors and acceptors indicates potential for specific molecular interactions with biological targets. The topological polar surface area of 66.4 Ų falls within a range often associated with good oral bioavailability for drug candidates.

Biological and Chemical Applications

Hazard TypeClassificationGHS Category
Skin EffectsIrritationCategory 2
Eye EffectsIrritationCategory 2A
Respiratory EffectsSpecific target organ toxicity (single exposure)Category 3

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon exposure.

Chemical Reactivity and Stability

  • Carbon oxides

  • Hydrogen fluoride

  • Nitrogen oxides

These decomposition products present significant hazards, particularly hydrogen fluoride which is highly corrosive and toxic. Therefore, the compound should be kept away from heat sources and potential fire hazards.

Current Research Trends

  • Development of novel synthetic methods for introducing trifluoromethyl groups efficiently

  • Investigation of structure-activity relationships to optimize biological activity

  • Application in drug discovery programs targeting various therapeutic areas

  • Exploration of metabolic stability enhancements provided by the trifluoromethyl group

The trifluoromethyl group's ability to modulate biological activity and improve pharmacokinetic properties continues to make such compounds valuable in pharmaceutical research.

Analytical Characterization

Standard analytical techniques would be employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass Spectrometry

  • Infrared Spectroscopy

  • X-ray Crystallography (for solid-state structure)

  • High-Performance Liquid Chromatography (for purity assessment)

The presence of the trifluoromethyl group provides a distinctive signal in ¹⁹F NMR, which would be valuable for confirming the structure and monitoring reactions involving this compound.

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